The compound (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule notable for its structural intricacies and potential applications in medicinal chemistry. This compound is classified under steroid derivatives due to its cyclopenta[a]phenanthrene backbone and features several functional groups that contribute to its biological activity.
This compound has been referenced in various chemical databases and literature. Notably, it can be found in resources such as PubChem and MolBase, which provide detailed chemical data and synthesis information. The compound's unique structure makes it a subject of interest in pharmacological studies.
The compound falls under the category of steroidal compounds, specifically as a derivative of cyclopenta[a]phenanthrene, characterized by multiple stereocenters and functional groups that influence its reactivity and biological properties.
The synthesis of this compound typically involves multi-step organic reactions that may include:
The synthetic pathways are complex and require careful control of reaction conditions such as temperature, solvent choice, and reaction times to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are often employed to monitor the synthesis progress and characterize the final compound.
The molecular formula of this compound is , indicating a large organic structure with significant molecular weight. The stereochemistry is defined by specific configurations at various carbon centers, which are critical for its biological activity.
CN(C)c1ccc(cc1)[C@H]2C[C@@]3(C)[C@@H](CC[C@]3(OC(C)=O)C(C)=O)[C@@H]4CCC5=CC(=O)CCC5=C24
.The compound can participate in various chemical reactions due to its functional groups:
These reactions require specific reagents and conditions to achieve desired outcomes while minimizing side reactions. For example, protecting groups may be utilized during synthesis to prevent unwanted reactions at sensitive sites.
The mechanism of action for this compound largely depends on its biological target. Compounds with similar structures often interact with steroid hormone receptors or other proteins involved in signaling pathways.
Research into similar compounds suggests that their mechanisms may involve modulation of transcription factors leading to altered cellular responses.
This compound has potential applications in:
CAS No.: 158182-18-4
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: